2-Benzyl-2,3,4,4a-tetrahydrobenzo[b][1,7]naphthyridin-5(1H)-one
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Overview
Description
2-Benzyl-2,3,4,4a-tetrahydrobenzo[b][1,7]naphthyridin-5(1H)-one is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by its unique structure, which includes a benzyl group and a tetrahydrobenzo ring fused with a naphthyridine moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-2,3,4,4a-tetrahydrobenzo[b][1,7]naphthyridin-5(1H)-one typically involves the cyclization of alkylamides of N-(1-methyl-4-piperidylidene)anthranilic acids. This process can also be achieved by reacting 10-chloro-2-methyl-1,2,3,4-tetrahydrobenzo[b]-1,6-naphthyridines with amine hydrochlorides .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-2,3,4,4a-tetrahydrobenzo[b][1,7]naphthyridin-5(1H)-one undergoes various chemical reactions, including:
Reduction: Reduction reactions involve the addition of hydrogen atoms or the removal of oxygen atoms, commonly using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds.
Scientific Research Applications
2-Benzyl-2,3,4,4a-tetrahydrobenzo[b][1,7]naphthyridin-5(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Benzyl-2,3,4,4a-tetrahydrobenzo[b][1,7]naphthyridin-5(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in key cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 10-Alkylamino-2-methyl-1,2,3,4-tetrahydrobenzo[b]-1,6-naphthyridines
- 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl derivatives
Uniqueness
2-Benzyl-2,3,4,4a-tetrahydrobenzo[b][1,7]naphthyridin-5(1H)-one is unique due to its specific structural features, such as the benzyl group and the tetrahydrobenzo ring fused with the naphthyridine moiety. These structural characteristics contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
Molecular Formula |
C19H18N2O |
---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
2-benzyl-1,3,4,4a-tetrahydrobenzo[b][1,7]naphthyridin-5-one |
InChI |
InChI=1S/C19H18N2O/c22-19-15-8-4-5-9-17(15)20-18-13-21(11-10-16(18)19)12-14-6-2-1-3-7-14/h1-9,16H,10-13H2 |
InChI Key |
KUBNWOFUNARXLP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=NC3=CC=CC=C3C(=O)C21)CC4=CC=CC=C4 |
Origin of Product |
United States |
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